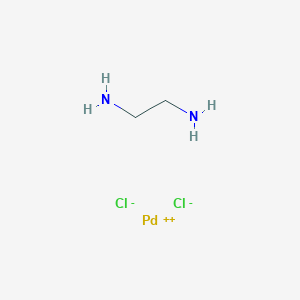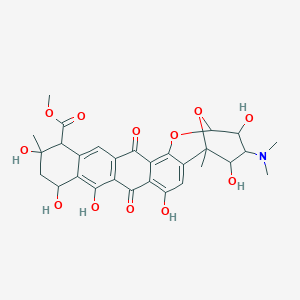
Nogalarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nogalarol is a natural product that possesses a unique structure and has shown promising biological activities. It is obtained from the bark of the Mexican tree Nogal americano (Juglans mollis). Nogalarol has been the subject of extensive research in recent years due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of Nogalarol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). Nogalarol has also been shown to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects:
Nogalarol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Nogalarol has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using Nogalarol in lab experiments is its natural origin. It is obtained from a plant source and does not require complex chemical synthesis. However, one limitation is the difficulty in obtaining a sufficient amount of Nogalarol for large-scale experiments.
Future Directions
There are several future directions for the study of Nogalarol. One direction is the development of new drugs based on the structure of Nogalarol. Another direction is the study of Nogalarol in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of Nogalarol and its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, Nogalarol is a natural product that possesses unique biological properties. It has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method of Nogalarol is complex, but its natural origin makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of Nogalarol and its potential therapeutic applications.
Synthesis Methods
The synthesis of Nogalarol is a complex process that involves several steps. The first step is the extraction of the bark from the Nogal americano tree. The bark is then dried and ground into a fine powder. The powder is then subjected to solvent extraction using a non-polar solvent such as hexane. The resulting extract is then subjected to column chromatography to isolate Nogalarol.
Scientific Research Applications
Nogalarol has shown promising biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a potential candidate for the development of new drugs. Nogalarol has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
11052-70-3 |
|---|---|
Product Name |
Nogalarol |
Molecular Formula |
C29H31NO12 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl 23-(dimethylamino)-4,8,10,12,22,24-hexahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C29H31NO12/c1-28(39)8-13(32)14-9(18(28)26(38)40-5)6-10-15(21(14)34)22(35)16-12(31)7-11-24(17(16)20(10)33)41-27-23(36)19(30(3)4)25(37)29(11,2)42-27/h6-7,13,18-19,23,25,27,31-32,34,36-37,39H,8H2,1-5H3 |
InChI Key |
UEAXJNKEWITCAW-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





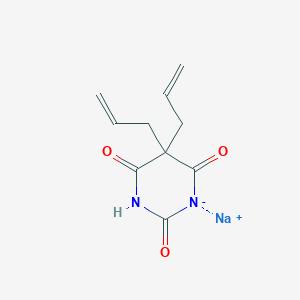
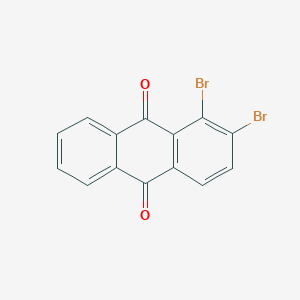
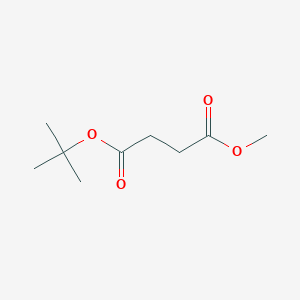


![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)




